
Hydantoin, 5-(p-pentoxyphenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5-(p-pentoxyphenyl)-5-methyl- is a synthetic organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring structure with two nitrogen atoms The specific compound , 5-(p-pentoxyphenyl)-5-methyl-hydantoin, is characterized by the presence of a pentoxyphenyl group and a methyl group attached to the hydantoin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-pentoxyphenyl)-5-methyl-hydantoin typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of p-pentoxybenzaldehyde with methylhydantoin in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-(p-pentoxyphenyl)-5-methyl-hydantoin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and equipment to ensure efficient and cost-effective production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(p-pentoxyphenyl)-5-methyl-hydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium at controlled temperatures.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound. Common reagents include halogens, alkylating agents, and nucleophiles. The reaction conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
5-(p-pentoxyphenyl)-5-methyl-hydantoin has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 5-(p-pentoxyphenyl)-5-methyl-hydantoin is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.
Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In industrial applications, 5-(p-pentoxyphenyl)-5-methyl-hydantoin is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(p-pentoxyphenyl)-5-methyl-hydantoin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-(p-pentoxyphenyl)-5-methyl-hydantoin can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Other hydantoin derivatives, such as 5-phenylhydantoin and 5-methylhydantoin, share structural similarities with 5-(p-pentoxyphenyl)-5-methyl-hydantoin. These compounds also exhibit diverse chemical and biological properties.
Uniqueness: The presence of the p-pentoxyphenyl group in 5-(p-pentoxyphenyl)-5-methyl-hydantoin imparts unique chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it suitable for specific applications that other hydantoin derivatives may not fulfill.
Properties
CAS No. |
68524-20-9 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-methyl-5-(4-pentoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-5-10-20-12-8-6-11(7-9-12)15(2)13(18)16-14(19)17-15/h6-9H,3-5,10H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
HZEZNIVDDNRXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


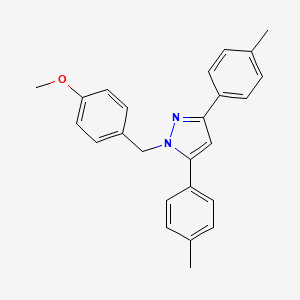
![4-(4-fluorophenyl)-6-(trifluoromethyl)-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,12,14,16,18-octaene-11,20-dione](/img/structure/B10909936.png)
![N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B10909939.png)
![ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909942.png)
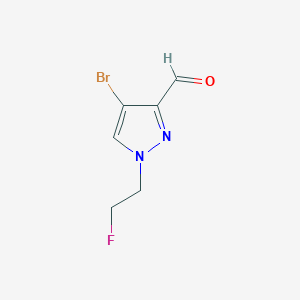

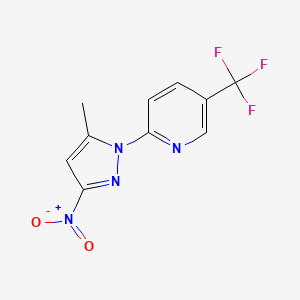
![[4-(difluoromethyl)-3-methyl-6-oxo-1-propyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B10909964.png)
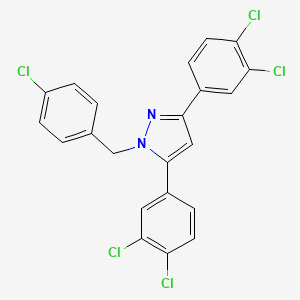
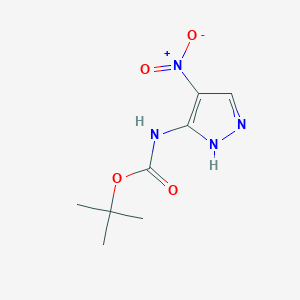

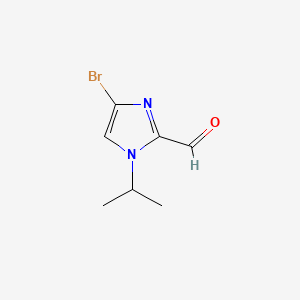
![4-chloro-3,5-bis(2-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10909993.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10910001.png)
